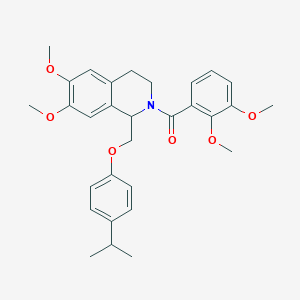
(2,3-dimethoxyphenyl)(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2,3-dimethoxyphenyl)(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C30H35NO6 and its molecular weight is 505.611. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Overview
The compound (2,3-dimethoxyphenyl)(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone , often referred to as a tetrahydroisoquinoline derivative, has garnered attention for its diverse biological activities. This article provides a comprehensive review of its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound is characterized by its complex structure which includes a tetrahydroisoquinoline core. Below are key details regarding its chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C24H31NO4 |
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | 1-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one |
| InChI Key | WTBUZKRGNQVSDC-UHFFFAOYSA-N |
1. Anticancer Properties
Research indicates that tetrahydroisoquinoline derivatives exhibit significant anticancer activity. A study focused on the structure-activity relationship (SAR) of isoquinoline compounds revealed that modifications in the molecular structure can enhance their cytotoxic effects against various cancer cell lines. Specifically, compounds similar to our target have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
2. Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored through various in vitro and in vivo studies. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This mechanism suggests its utility in treating conditions characterized by chronic inflammation .
3. Neuroprotective Effects
Given the structural similarity to known neuroprotective agents, this compound is being investigated for its potential in neurodegenerative diseases. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in conditions like Parkinson's disease .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in inflammatory and apoptotic pathways.
- Receptor Modulation : It potentially binds to receptors that regulate cell growth and differentiation, influencing cellular responses.
These interactions could lead to a cascade of biological effects beneficial for therapeutic applications.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- A study demonstrated that a related tetrahydroisoquinoline derivative significantly reduced tumor growth in animal models by inducing apoptosis in cancer cells while sparing normal cells .
- Another investigation into the anti-inflammatory properties showed that treatment with the compound led to decreased levels of inflammatory markers in rodent models of arthritis .
Eigenschaften
IUPAC Name |
(2,3-dimethoxyphenyl)-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO6/c1-19(2)20-10-12-22(13-11-20)37-18-25-24-17-28(35-5)27(34-4)16-21(24)14-15-31(25)30(32)23-8-7-9-26(33-3)29(23)36-6/h7-13,16-17,19,25H,14-15,18H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZODLZBKLOQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C(=CC=C4)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













